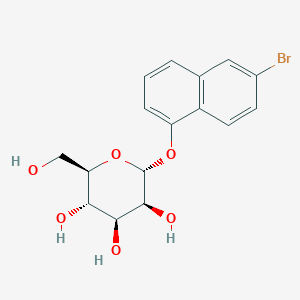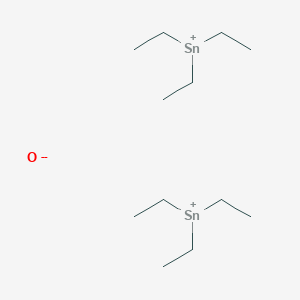
6-Bromo-1-naphthyl-alpha-D-mannopyranoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-1-naphthyl-alpha-D-mannopyranoside is an organic compound with the molecular formula C16H17BrO6. It belongs to the class of naphthyl glycosides and is characterized by the presence of a bromine atom at the 6th position of the naphthalene ring and a mannopyranoside moiety .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-1-naphthyl-alpha-D-mannopyranoside typically involves the following steps:
Bromination: The naphthalene ring is brominated using bromine or a brominating agent in the presence of a solvent such as carbon tetrachloride or chloroform.
Glycosylation: The brominated naphthalene is then reacted with alpha-D-mannopyranoside in the presence of a catalyst such as silver carbonate or silver oxide. The reaction is carried out in an anhydrous solvent like dichloromethane or toluene.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with controlled temperature and pressure conditions.
Analyse Des Réactions Chimiques
Types of Reactions
6-Bromo-1-naphthyl-alpha-D-mannopyranoside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding naphthoquinones.
Reduction: Reduction of the bromine atom can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) or potassium cyanide in ethanol.
Major Products Formed
Oxidation: Naphthoquinones.
Reduction: Naphthyl derivatives with hydrogen replacing the bromine atom.
Substitution: Azido, cyano, or thiol-substituted naphthyl derivatives.
Applications De Recherche Scientifique
6-Bromo-1-naphthyl-alpha-D-mannopyranoside has several applications in scientific research, including:
Mécanisme D'action
The mechanism of action of 6-Bromo-1-naphthyl-alpha-D-mannopyranoside involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound acts as an inhibitor of glycoside hydrolases, preventing the hydrolysis of terminal alpha-(1→6) linked mannose residues from oligosaccharides and glycoproteins.
Anti-inflammatory Effects: It inhibits the production of tumor necrosis factor-alpha (TNFα) by activated microglia cells, potentially reducing inflammation in neuroinflammatory conditions.
Comparaison Avec Des Composés Similaires
6-Bromo-1-naphthyl-alpha-D-mannopyranoside can be compared with other similar compounds such as:
6-Bromo-2-naphthyl-alpha-D-mannopyranoside: Similar structure but with the bromine atom at the 2nd position of the naphthalene ring.
6-Fluoro-1-naphthyl-alpha-D-mannopyranoside: Fluorine atom replacing the bromine atom.
6-Chloro-1-naphthyl-alpha-D-mannopyranoside: Chlorine atom replacing the bromine atom.
Uniqueness
The uniqueness of this compound lies in its specific bromine substitution at the 6th position, which imparts distinct chemical and biological properties compared to its analogs .
Propriétés
IUPAC Name |
(2R,3S,4S,5S,6R)-2-(6-bromonaphthalen-1-yl)oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrO6/c17-9-4-5-10-8(6-9)2-1-3-11(10)22-16-15(21)14(20)13(19)12(7-18)23-16/h1-6,12-16,18-21H,7H2/t12-,13-,14+,15+,16+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUKFMAZUSUKHIY-OWYFMNJBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)Br)C(=C1)OC3C(C(C(C(O3)CO)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=CC(=C2)Br)C(=C1)O[C@@H]3[C@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![calcium;(E)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B8038171.png)

![N-(3-aminopropyl)-N-[1-(3-benzyl-7-chloro-4-oxochromen-2-yl)-2-methylpropyl]-4-methylbenzamide;hydrochloride](/img/structure/B8038202.png)




![N-(1-azabicyclo[2.2.2]octan-3-yl)-7-chloro-1-benzothiophene-2-carboxamide;hydrochloride](/img/structure/B8038226.png)

![sodium;(2R,3R,4R,5S,6R)-6-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B8038238.png)




